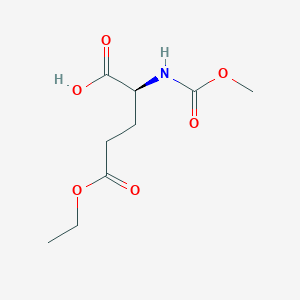
(S)-5-Ethoxy-2-((methoxycarbonyl)amino)-5-oxopentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester is a chemical compound that belongs to the class of glutamic acid derivatives This compound is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom and an ethyl ester group at the fifth position of the glutamic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester typically involves the esterification of L-glutamic acid with ethanol in the presence of a suitable catalyst, followed by the introduction of the methoxycarbonyl group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom. The ester group can be hydrolyzed under physiological conditions to release the active form of the compound, which can then participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
- N-(Methoxycarbonyl)-L-glutamic Acid Methyl Ester
- N-(Methoxycarbonyl)-L-glutamic Acid Ethyl Ester
- N-(Methoxycarbonyl)-L-glutamic Acid Propyl Ester
Comparison: N-(Methoxycarbonyl)-L-glutamic Acid 5-Ethyl Ester is unique due to the presence of the ethyl ester group at the fifth position, which can influence its reactivity and biological activity. Compared to similar compounds with different ester groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C9H15NO6 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
(2S)-5-ethoxy-2-(methoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15NO6/c1-3-16-7(11)5-4-6(8(12)13)10-9(14)15-2/h6H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t6-/m0/s1 |
Clé InChI |
MDTOGVXMUROYKY-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OC |
SMILES canonique |
CCOC(=O)CCC(C(=O)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















